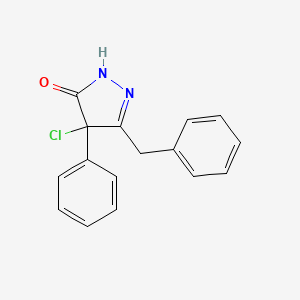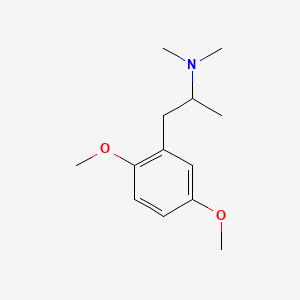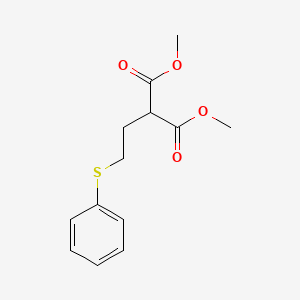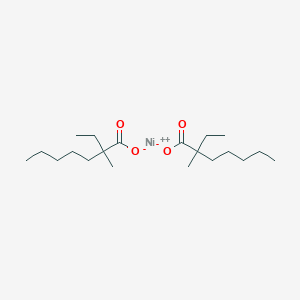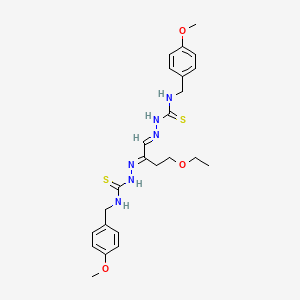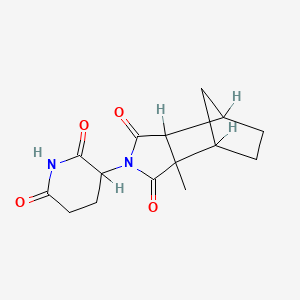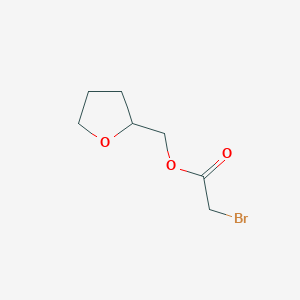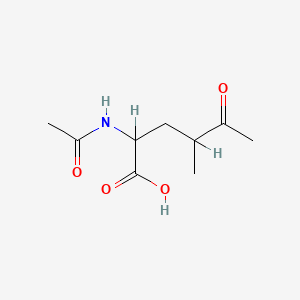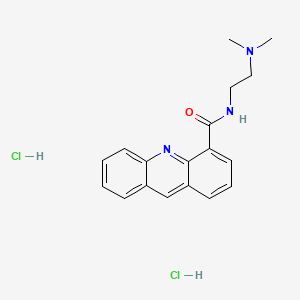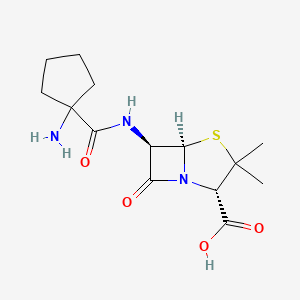methanone CAS No. 1226-45-5](/img/structure/B12802724.png)
[4-(Dimethylamino)phenyl](4-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)phenylmethanone: is an organic compound with the molecular formula C15H15NO3 . This compound is known for its unique structure, which includes both a dimethylamino group and a nitrophenyl group attached to a methanone core. It is often used in various chemical and industrial applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)phenylmethanone typically involves the following steps:
Preparation of Dimethylaminobenzophenone: This involves the reaction of benzophenone with dimethylamine in the presence of a suitable catalyst.
Nitration: The dimethylaminobenzophenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the production of 4-(Dimethylamino)phenylmethanone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale Nitration: Using industrial nitration equipment to handle large volumes of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions:
Oxidation: 4-(Dimethylamino)phenylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-(Dimethylamino)phenylmethanone.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
科学研究应用
Chemistry:
Photoinitiators: 4-(Dimethylamino)phenylmethanone is used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate free radicals.
Dye Synthesis: It is a precursor in the synthesis of various dyes and pigments.
Biology and Medicine:
Biological Probes: The compound is used in the development of fluorescent probes for biological imaging and diagnostics.
Pharmaceuticals: It serves as an intermediate in the synthesis of certain pharmaceutical compounds.
Industry:
Polymer Industry: Used in the production of polymers and resins.
Electronics: Employed in the manufacture of electronic components due to its photochemical properties.
作用机制
The mechanism of action of 4-(Dimethylamino)phenylmethanone involves its ability to undergo photochemical reactions. Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can then participate in various chemical reactions, such as the generation of free radicals, which are essential in polymerization processes. The molecular targets and pathways involved include the interaction with monomers to initiate polymerization and the formation of cross-linked polymer networks.
相似化合物的比较
[4-(Dimethylamino)phenyl]phenylmethanone: Similar structure but lacks the nitro group.
4-(Dimethylamino)phenylmethanone: Contains a chlorine atom instead of a nitro group.
4-(Dimethylamino)phenylmethanone: Contains a methyl group instead of a nitro group.
Uniqueness:
Photochemical Properties: The presence of both dimethylamino and nitrophenyl groups in 4-(Dimethylamino)phenylmethanone enhances its photochemical properties, making it more efficient as a photoinitiator compared to similar compounds.
Reactivity: The nitro group increases the compound’s reactivity in reduction and substitution reactions, providing a broader range of chemical transformations.
属性
CAS 编号 |
1226-45-5 |
|---|---|
分子式 |
C15H14N2O3 |
分子量 |
270.28 g/mol |
IUPAC 名称 |
[4-(dimethylamino)phenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H14N2O3/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(19)20/h3-10H,1-2H3 |
InChI 键 |
BIFJDNDUZJBKPO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


